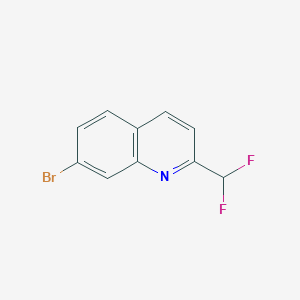

7-Bromo-2-(difluoromethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrF2N |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

7-bromo-2-(difluoromethyl)quinoline |

InChI |

InChI=1S/C10H6BrF2N/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1-5,10H |

InChI Key |

ZRMVUJUSCZNMHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(F)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 2 Difluoromethyl Quinoline

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. actascientific.com For 7-Bromo-2-(difluoromethyl)quinoline, the primary disconnections involve breaking the bonds formed during the final ring-closing step that creates the quinoline (B57606) system. The quinoline scaffold is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring.

The most logical retrosynthetic strategies for this compound hinge on established quinoline syntheses. Two key disconnections are considered:

Disconnection A (Friedländer/Combes type): This approach involves breaking the N1-C2 and C3-C4 bonds of the pyridine ring. This disconnection leads back to a 2-amino-4-bromophenyl carbonyl compound and a carbonyl compound bearing the difluoromethyl group. Specifically, this points to precursors like 4-bromo-2-aminobenzaldehyde and a ketone with an adjacent difluoromethyl group, or 4-bromoaniline (B143363) and a β-dicarbonyl compound containing a difluoromethyl moiety. This is a powerful strategy as it assembles the pyridine ring onto a pre-existing, substituted benzene ring.

Disconnection B (Skraup/Doebner-von Miller type): This disconnection breaks the N1-C8a and C4-C4a bonds. This pathway starts from a substituted aniline (B41778), in this case, 4-bromoaniline. The remaining atoms required to form the pyridine ring are supplied by an α,β-unsaturated carbonyl compound or its precursor (like glycerol (B35011) in the classical Skraup synthesis). wikipedia.org The challenge in this approach lies in sourcing or generating an appropriate three-carbon aldehyde or ketone that incorporates the difluoromethyl group at the correct position.

These disconnections form the basis for selecting appropriate starting materials and reaction conditions, guiding the synthetic chemist toward a viable pathway for the target molecule.

Synthesis of the Quinoline Core Structure

The construction of the quinoline ring is a cornerstone of heterocyclic chemistry, with numerous named reactions developed since the 19th century. researchgate.netorganicreactions.org These methods can be broadly categorized into classical cyclization reactions and modern catalytic approaches.

Classical Cyclization Reactions for Quinoline Formation

The Friedländer synthesis, first reported in 1882, is a straightforward condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive α-methylene group (a ketone or aldehyde). organicreactions.orgwikipedia.orgresearchgate.net The reaction can be catalyzed by acids or bases. nih.gov

For the synthesis of this compound, the Friedländer approach would involve the reaction between 2-amino-4-bromobenzaldehyde and a ketone such as 1,1-difluoro-3-butanone . The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. A significant challenge with this method is often the limited availability of the required substituted 2-aminobenzaldehyde precursors. researchgate.net To circumvent this, modifications have been developed, such as the in situ reduction of the more accessible 2-nitrobenzaldehydes. researchgate.net

Table 1: Example of a Friedländer Synthesis Scheme

| Reactant A | Reactant B | Catalyst/Conditions | Product |

|---|

The reaction mechanism can proceed through two viable pathways: an initial aldol addition followed by imine formation, or initial formation of a Schiff base followed by an intramolecular aldol condensation. wikipedia.org

The Skraup synthesis is a classic method for producing quinolines, typically by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction is known for being vigorous. For the target compound, 4-bromoaniline would serve as the starting material. The glycerol dehydrates in the presence of hot sulfuric acid to form acrolein, which then undergoes a 1,4-addition with the aniline. Subsequent cyclization and oxidation yield the quinoline.

To obtain the 2-(difluoromethyl) substituent, a modified α,β-unsaturated aldehyde or ketone would be required in place of acrolein. A potential reactant could be 4,4-difluoro-2-butenal . The reaction would proceed as follows:

Michael addition of 4-bromoaniline to 4,4-difluoro-2-butenal.

Acid-catalyzed cyclization of the resulting intermediate.

Dehydration and oxidation to yield the aromatic quinoline ring.

A related method is the Doebner-von Miller reaction, which is a more general variation of the Skraup synthesis and uses α,β-unsaturated aldehydes and ketones directly.

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.comchempedia.info This method is particularly well-suited for preparing 2,4-substituted quinolines. wikipedia.org To synthesize this compound, 4-bromoaniline would be reacted with 4,4-difluoro-1,3-butanedione .

The reaction mechanism involves:

Formation of a Schiff base (enamine intermediate) from the aniline and one of the carbonyl groups of the β-diketone.

Acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring. This annulation step is typically rate-determining. wikiwand.com

Dehydration to form the final quinoline product.

A key consideration in the Combes synthesis with unsymmetrical β-diketones is regioselectivity. The cyclization can potentially lead to two different isomers. Studies have shown that steric effects play a significant role in the cyclization step, and the use of anilines with electron-withdrawing groups, such as bromoanilines, can influence the final product distribution. wikipedia.org Modifications using polyphosphoric acid (PPA) have been shown to be effective dehydrating agents for this synthesis. wikipedia.org

Table 2: Combes Synthesis for the Target Compound

| Aniline Substrate | β-Diketone Substrate | Catalyst | Product |

|---|

Modern Catalytic Approaches to Substituted Quinolines

Recent advancements in organic synthesis have introduced a variety of catalytic methods for quinoline formation, often providing milder reaction conditions, higher yields, and greater functional group tolerance. mdpi.com

One highly relevant modern approach is the metal-free [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids. nih.gov In this strategy, a substituted 2-vinylaniline (B1311222) reacts with an acid like difluoroacetic acid, which serves as both a C1 synthon and the source of the fluoroalkyl group. This method provides direct access to 2-fluoroalkylated quinolines. For the target compound, the synthesis would start from 4-bromo-2-vinylaniline and difluoroacetic acid .

Other modern methods include:

Copper-Catalyzed Reactions: Copper catalysts have been employed for the synthesis of functionalized quinolines, including 2-trifluoromethylquinolines, through intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines. mdpi.com

Cobalt-Catalyzed Cyclization: Cobalt-catalyzed C-H bond activation provides a route to synthesize quinolines from simple starting materials like acetophenones and anilines under mild conditions. mdpi.com

Palladium-Catalyzed Synthesis: Palladium catalysts can be used to synthesize quinolines from anilines and allyl alcohols through a sequence involving dimerization, cyclization, and dehydrogenation. mdpi.com

These catalytic methods represent the forefront of quinoline synthesis, offering efficient and often more sustainable alternatives to classical reactions for producing complex derivatives like this compound.

Regioselective Bromination at the C-7 Position of the Quinoline Ring System

Once the quinoline core is assembled, the next critical step is the introduction of a bromine atom specifically at the C-7 position. The site-selective halogenation of substituted quinolines can be challenging. nih.gov The electronic properties of the quinoline ring system, with the pyridine ring being electron-deficient and the benzene ring being comparatively electron-rich, dictate the general outcomes of electrophilic substitution.

Direct electrophilic bromination of the quinoline nucleus, for example with molecular bromine (Br₂), typically occurs on the electron-rich carbocyclic (benzene) ring. However, achieving selectivity for a single position, such as C-7, over others like C-5, C-6, or C-8, is often difficult and can lead to mixtures of products. acgpubs.orgresearchgate.net The reaction conditions, including the solvent and the presence of activating or deactivating groups on the quinoline ring, play a crucial role in directing the substitution. acgpubs.org For instance, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of 5,7-dibromo and 7-bromo derivatives. researchgate.net

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination, often offering milder reaction conditions compared to Br₂. wikipedia.orgmasterorganicchemistry.com It can be used for the bromination of aromatic rings, including quinolines. rsc.org In some cases, NBS can be involved in a one-pot process that includes both bromination and dehydrogenation, for example, in the conversion of tetrahydroquinolines to bromoquinolines. rsc.orgnih.gov This process involves an initial electrophilic bromination of the aryl ring, followed by a radical-mediated dehydrogenation to aromatize the second ring. rsc.org While NBS is a widely used brominating agent, achieving C-7 regioselectivity without a directing group remains a significant challenge, and reactions can yield polybrominated products. nih.gov

To overcome the challenge of regioselectivity, directed C-H functionalization has emerged as a powerful strategy. This approach involves installing a directing group on the quinoline scaffold, which coordinates to a catalyst or reagent and directs the halogenation to a specific, often sterically hindered, position.

A highly effective method for achieving remote C-H halogenation at the C-5 position of 8-substituted quinolines has been developed using inexpensive trihaloisocyanuric acids as the halogen source under metal-free conditions. rsc.org In these reactions, an amide or a related group at the C-8 position acts as the directing group. rsc.orgresearchgate.net While C-5 is the primary site of functionalization in many of these systems, substitution at the C-7 position can be achieved if the C-5 position is already blocked. For example, when an N-(5-substituted-quinolin-8-yl)benzamide was subjected to chlorination conditions with TCCA, the C-7 chlorinated product was obtained. rsc.org This principle suggests that a similar strategy, using a C-8 directing group on a C-5 substituted quinoline substrate, could be a viable route to achieving the desired C-7 bromination.

Table 3: Strategies for Regioselective Bromination of Quinolines

| Method | Brominating Agent | Key Strategy | Typical Regioselectivity | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | Br₂ | Direct reaction with quinoline derivative. | Mixture of isomers (e.g., 5-bromo, 7-bromo, 5,7-dibromo). | acgpubs.orgresearchgate.net |

| NBS-Mediation | N-Bromosuccinimide (NBS) | Electrophilic bromination, often under mild conditions. | Can lead to polybromination; selectivity is substrate-dependent. | rsc.orgnih.govnih.gov |

Introduction of the Difluoromethyl Group at the C-2 Position of the Quinoline Ring System

The final step in the synthesis is the installation of the difluoromethyl (-CF₂H) group. The -CF₂H group is a valuable functional group in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amine moieties. oaji.netnih.gov

The introduction of this group onto a quinoline ring is typically achieved through radical difluoromethylation. Due to the electron-deficient nature of the pyridine part of the quinoline ring, direct C-H difluoromethylation reactions preferentially occur at the C-2 and C-4 positions. oaji.net Several methods have been developed for this transformation. One approach involves a palladium-catalyzed reaction using difluoroacetic acid as the source of the -CF₂H group. oaji.net Another strategy employs radical difluoromethylation reagents that generate a difluoromethyl radical (•CF₂H), which then attacks the electron-deficient quinoline ring in a Minisci-type reaction. nih.gov Quinolines have been shown to be suitable substrates for such reactions, although they may be less reactive than other heterocycles like pyridines. nih.gov

Therefore, a pre-functionalized 7-bromoquinoline (B152726) substrate can be subjected to these C-2 selective difluoromethylation conditions to furnish the final target compound, this compound.

Table 4: Methods for C-2 Difluoromethylation of Quinolines

| Reagent/Catalyst | Source of -CF₂H | Key Features | Reference |

|---|---|---|---|

| Pd(PPh₃)₄Cl₂ | CF₂HCOOH | Palladium-catalyzed regioselective reaction. | oaji.net |

| (Difluoroiodo)acetic acid derivative / Light | (Difluoroiodo)acetic acid derivative | Photoredox-catalyzed radical reaction. | nih.gov |

Direct C-H Difluoromethylation Approaches

Direct C-H difluoromethylation represents an atom-economical and efficient strategy for the synthesis of difluoromethylated heterocycles, obviating the need for pre-functionalization of the substrate. nih.gov This approach typically involves the in-situ generation of a difluoromethyl radical or a related reactive species that can directly attack a C-H bond on the quinoline ring. For the synthesis of this compound, this would ideally involve the selective difluoromethylation of 7-bromoquinoline at the C-2 position.

Methodologies often employ a difluoromethyl source, a catalyst (commonly a transition metal or a photoredox catalyst), and an oxidant. nih.gov Organic photoredox catalysis, for instance, can trigger the direct difluoromethylation of heterocyles using a suitable difluoromethyl precursor and a green oxidant like molecular oxygen. nih.gov The regioselectivity of such reactions is a critical aspect, often influenced by electronic factors and the directing effects of existing substituents on the quinoline ring. In the case of 7-bromoquinoline, the electron-withdrawing nature of the bromine atom can influence the reactivity of the quinoline nucleus, potentially directing the incoming difluoromethyl group.

Radical-Mediated Difluoromethylation Reactions

Radical-mediated processes are a cornerstone in the synthesis of difluoromethylated compounds. rsc.org These reactions involve the generation of the difluoromethyl radical (•CF2H), which is a nucleophilic radical species. mdpi.com The •CF2H radical can then add to an appropriate acceptor on the quinoline scaffold.

Common sources for generating the •CF2H radical include sodium difluoromethanesulfinate (NaSO2CF2H) and other specialized reagents. nih.govmdpi.com The initiation of these radical reactions can be achieved through various means, including the use of transition metal catalysts or photoredox catalysts under visible light irradiation. nih.gov For the synthesis of this compound, a plausible pathway would involve the generation of the •CF2H radical, which then adds to the C-2 position of the 7-bromoquinoline ring, a position that is often susceptible to radical attack in quinoline systems.

Synthesis via Difluoromethylated Precursors and Building Blocks

An alternative and often more controlled approach involves the use of precursors or building blocks that already contain the difluoromethyl group. This strategy circumvents the challenges of regioselectivity sometimes encountered in direct C-H functionalization. For the synthesis of this compound, this could involve the cyclization of a difluoromethylated acyclic precursor or the coupling of a difluoromethylated fragment to a pre-existing quinoline core.

One common strategy is to start with a difluoromethylated building block and construct the quinoline ring around it. For example, a difluoromethylated ketone could be condensed with an appropriately substituted aniline derivative through classic quinoline syntheses like the Combes or Doebner-von Miller reactions. Alternatively, a pre-formed difluoromethylated quinoline could be brominated at the 7-position. Another approach utilizes cross-coupling reactions, where a difluoromethylated coupling partner is attached to a suitably functionalized 7-bromoquinoline derivative.

| Building Block | CAS Number | Potential Use |

| 7-Bromo-2-(chloromethyl)quinoline | 168083-39-4 bldpharm.com | Could serve as a precursor where the chloromethyl group is converted to a difluoromethyl group. |

| 7-Bromo-3-(difluoromethyl)quinoline | 1207747-91-8 bldpharm.comlab-chemicals.com | Although the difluoromethyl group is at the 3-position, this highlights the availability of brominated difluoromethylquinolines. |

Convergent and Linear Synthesis Pathways to this compound

Sequential Functionalization Strategies

Sequential functionalization is a key tactic in the synthesis of polysubstituted quinolines. acs.orgresearchgate.net This strategy involves the stepwise introduction of different functional groups onto the quinoline core. The order of these functionalization steps is crucial and is often dictated by the directing effects of the substituents and the reactivity of the quinoline ring.

For this compound, a sequential approach could involve:

Bromination followed by difluoromethylation: Starting with quinoline, regioselective bromination at the 7-position could be achieved first. The resulting 7-bromoquinoline would then undergo difluoromethylation at the 2-position.

Difluoromethylation followed by bromination: Alternatively, quinoline could first be functionalized with a difluoromethyl group at the 2-position. The resulting 2-(difluoromethyl)quinoline (B1320769) would then be subjected to bromination, with the directing effects of the difluoromethyl group influencing the position of bromination.

The use of quinoline N-oxides can be a powerful tool in sequential functionalization, as the N-oxide can activate the C-2 and C-8 positions for functionalization. researchgate.net

Orthogonal Synthetic Route Design and Optimization

Orthogonal synthetic design refers to the use of protecting groups or reaction conditions that allow for the selective modification of one part of a molecule without affecting other functional groups. This is particularly important when dealing with molecules that have multiple reactive sites, such as this compound.

In designing a synthetic route, chemists must consider the compatibility of the reaction conditions for each step. For example, if a strong base is used in one step, it should not interfere with a base-sensitive functional group introduced in a previous step. The choice of catalysts and reagents is also critical to ensure high selectivity and yield.

Optimization of the synthetic route involves systematically varying reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and purity of the desired product. This process is essential for developing a robust and scalable synthesis for this compound.

Chemical Reactivity and Derivatization of 7 Bromo 2 Difluoromethyl Quinoline

Cross-Coupling Reactions at the C-7 Bromo Position

The bromine atom at the C-7 position of the quinoline (B57606) ring is a key handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions. This site allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a focal point for derivatization.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide. nih.gov For 7-Bromo-2-(difluoromethyl)quinoline, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the C-7 position. While specific studies on this exact molecule are not prevalent, extensive research on similar bromo-substituted quinolines and other heteroaryl bromides provides a clear indication of viable reaction conditions. rsc.orgrsc.org

Typically, the reaction is carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. The choice of base, solvent, and ligand is crucial for achieving high yields and preventing side reactions like debromination, which can be a challenge in electron-deficient heterocyclic systems. rsc.org For instance, the coupling of bromo-substituted trifluoromethyl-pyrazolo[1,5-a]pyrimidin-5-one required a specialized catalyst system (XPhosPdG2/XPhos) to suppress the undesired debromination product. rsc.org Mild, aqueous conditions have also been developed for the Suzuki-Miyaura coupling of various heteroaryl bromides, demonstrating the reaction's functional group tolerance. rsc.org

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Arylboronic acid | PdCl₂(dppf)/P(t-Bu)₃ | Cs₂CO₃ | THF/H₂O | 80 | Good | acs.org |

| p-Tolylboronic acid | Pd/C | K₂CO₃ | H₂O/Isopropanol | 37 | High | rsc.org |

| Heteroarylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 100 | 50-95 | rsc.org |

| Phenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | Good-Excellent | researchgate.net |

| This table presents representative conditions for Suzuki-Miyaura couplings on analogous bromo-substituted heterocycles. |

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. beilstein-journals.orgscirp.org This reaction is highly effective for the alkynylation of the 7-bromo position of the quinoline core. Research on similarly structured brominated 2-(trifluoromethyl)quinolines has shown that various bis- or tris-alkynylated products can be synthesized in high yields using this method. nih.gov

The standard conditions involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (typically CuI), and an amine base such as triethylamine (B128534) (Et₃N), which often serves as the solvent as well. nih.govresearchgate.net The reaction generally proceeds under mild temperatures and demonstrates good tolerance for a range of functional groups on the alkyne coupling partner. nih.gov

| Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 92 | nih.gov |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 98 | nih.gov |

| 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 85 | scirp.org |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 81 | nih.gov |

| This table illustrates typical conditions for Sonogashira couplings based on studies of 2-(trifluoromethyl)bromoquinolines. |

Other Metal-Catalyzed Coupling Reactions (e.g., Ullmann-type, Buchwald-Hartwig)

Beyond Suzuki and Sonogashira reactions, the C-7 bromo position is amenable to other important transformations like the Buchwald-Hartwig amination and Ullmann coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method has been successfully applied to synthesize 2-(aryl/heteroaryl)-6-amino-4-(trifluoromethyl)quinolines from their 6-bromo precursors in high yields. rsc.org The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a strong base like sodium tert-butoxide (NaOtBu). rsc.org This allows for the introduction of primary and secondary amines, including heterocycles like morpholine (B109124) and pyrrolidine, at the C-7 position. rsc.org

The Ullmann reaction is a copper-catalyzed method for forming carbon-carbon (symmetrical biaryls) or carbon-heteroatom (C-N, C-O, C-S) bonds. researchgate.net Modern Ullmann-type reactions can be used for the amination of aryl bromides. For example, the C-Br bonds in bromo-substituted polymers have been converted to C-N bonds via a copper-catalyzed Ullmann coupling with aniline (B41778), using CuI and L-proline as a ligand in DMSO. mdpi.com This methodology is applicable for the amination of this compound.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | rsc.org |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | |

| Ullmann Amination | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 90 | mdpi.com |

| This table summarizes conditions for Buchwald-Hartwig and Ullmann-type couplings on related bromo-heterocyclic substrates. |

Reactions Involving the C-2 Difluoromethyl Group

The difluoromethyl (-CF₂H) group at the C-2 position is not merely a passive substituent. It can be chemically transformed, offering pathways for further functionalization.

Transformation and Further Functionalization of the Difluoromethyl Moiety

The C-H bond in the difluoromethyl group is acidic enough to be deprotonated under specific conditions, transforming the group into a nucleophilic synthon. Research has shown that treating difluoromethyl (hetero)arenes with a combination of a strong Brønsted superbase (like potassium bis(trimethylsilyl)amide, KN(SiMe₃)₂) and a weak Lewis acid can generate a stabilized Ar-CF₂⁻ species. acs.org This nucleophilic intermediate can then be trapped by a wide range of electrophiles.

This strategy opens up the possibility of constructing novel benzylic difluoromethylene (Ar-CF₂-R) linkages. For this compound, this would involve deprotonation at the difluoromethyl group followed by reaction with electrophiles such as aldehydes, ketones, or even aryl halides in a subsequent cross-coupling step. acs.org This approach represents a powerful, though underexplored, method for elaborating the structure from the C-2 position. The difluoromethyl group, often considered a metabolically stable bioisostere for hydroxyl, thiol, or amino groups, can thus also serve as a reactive handle for building molecular complexity. acs.orgoaji.net

Electrophilic and Nucleophilic Reactions at Other Positions of the Quinoline Nucleus

The reactivity of the quinoline ring system is dictated by the electronic properties of its constituent benzene (B151609) and pyridine (B92270) rings, as well as the influence of its substituents. ecorfan.org For this compound, the bromo and difluoromethyl groups exert significant directing effects.

Electrophilic Aromatic Substitution (EAS): The quinoline ring typically undergoes electrophilic attack on the electron-rich benzene ring, rather than the electron-deficient pyridine ring. ecorfan.org The preferred positions for substitution are generally C-5 and C-8. The substituents on the ring further modulate this reactivity.

The bromo group at C-7 is a deactivating but ortho, para-director. organicchemistrytutor.comlibretexts.org It will therefore direct incoming electrophiles to the C-6 and C-8 positions.

The difluoromethyl group at C-2 is strongly electron-withdrawing, deactivating the pyridine ring and having a lesser, but still deactivating, influence on the benzene ring.

Considering these combined effects, electrophilic aromatic substitution (e.g., nitration, sulfonation, halogenation) on this compound is expected to be challenging due to the presence of two deactivating groups. However, if the reaction proceeds, substitution would be strongly favored at the C-5 and, more likely, the C-8 position, driven by the ortho, para-directing effect of the C-7 bromine atom. libretexts.org

Nucleophilic Aromatic Substitution (NAS): The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, especially at the C-2 and C-4 positions, particularly if a good leaving group is present. nih.gov

In this compound, the C-7 bromine is on the benzenoid ring and is not activated for typical SₙAr reactions.

The C-2 position bears the difluoromethyl group, which is not a conventional leaving group for nucleophilic substitution.

The C-4 position lacks a leaving group.

Therefore, direct nucleophilic aromatic substitution on the parent molecule is unlikely under standard conditions. However, reactivity can be induced. For example, activation of the quinoline via N-oxidation can make the C-2 position highly susceptible to functionalization with various nucleophiles. nih.govorganic-chemistry.org It is also conceivable that under harsh conditions or via alternative mechanisms (e.g., Chichibabin reaction), nucleophilic substitution could occur, though such reactivity for this specific substrate is not documented.

Stereochemical Considerations and Regioselectivity in Transformations

The interplay of the bromo and difluoromethyl substituents on the quinoline core is expected to profoundly influence the stereochemical and regiochemical course of its reactions. The electron-withdrawing nature of the difluoromethyl group at the 2-position and the presence of a bromine atom at the 7-position create a unique electronic landscape within the molecule, suggesting a rich potential for controlled and selective chemical modifications.

Stereochemical Considerations:

Currently, there is a lack of published research detailing the asymmetric synthesis or chiral resolution of derivatives of this compound. In principle, transformations that introduce a new chiral center could be rendered stereoselective through the use of chiral catalysts or auxiliaries. For instance, asymmetric hydrogenation of the pyridine ring, a common transformation for quinolines, could theoretically yield chiral tetrahydroquinoline derivatives. The success of such a strategy would hinge on the ability of a chiral catalyst, likely an iridium or rhodium complex with a chiral phosphine ligand, to effectively differentiate between the two faces of the quinoline ring. nih.govelsevierpure.com

Similarly, the introduction of a chiral substituent through nucleophilic addition to the quinoline ring or its derivatives could proceed with diastereoselectivity if a chiral nucleophile or a chiral directing group is employed. However, without experimental data, the degree of stereocontrol that can be achieved remains a matter of speculation.

Regioselectivity in Transformations:

The regioselectivity of reactions on the this compound scaffold is dictated by the electronic and steric effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNA_r): In nucleophilic aromatic substitution reactions, the position most activated by the electron-withdrawing quinoline nitrogen and the difluoromethyl group is the C4 position. However, the bromine atom at the 7-position also serves as a potential leaving group. Computational studies on related haloquinolines suggest that the stability of the Meisenheimer intermediate plays a crucial role in determining the site of nucleophilic attack. nih.gov For this compound, it is anticipated that nucleophilic attack would preferentially occur at the C7 position, leading to substitution of the bromine atom, especially with soft nucleophiles. The electron-withdrawing difluoromethyl group at C2 would further activate the entire ring system towards nucleophilic attack.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are powerful tools for the functionalization of haloquinolines. In the case of this compound, the C-Br bond at the 7-position is the primary site for oxidative addition to the palladium catalyst. This would allow for the regioselective introduction of a wide range of aryl, heteroaryl, vinyl, or amino groups at this position. The general reactivity trend in polyhalogenated heterocycles, where the C-X bond further from the heteroatom is often more reactive in cross-coupling, supports the prediction of selective functionalization at the C7 position. nih.govnih.gov

C-H Functionalization: Directed C-H activation presents another avenue for the regioselective modification of the quinoline core. The nitrogen atom of the quinoline can act as a directing group, typically favoring functionalization at the C8 position. However, the presence of the bulky difluoromethyl group at the C2 position might sterically hinder this approach. Alternatively, other directing groups could be temporarily installed to achieve regioselective C-H functionalization at other positions, such as C3, C5, or C6.

Anticipated Reactivity and Potential for Derivatization:

The following table summarizes the predicted regiochemical outcomes for various transformations on this compound, based on established principles of quinoline chemistry. It is crucial to emphasize that this is a theoretical projection and awaits experimental validation.

| Reaction Type | Reagents and Conditions | Predicted Major Regioisomer |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 7-Aryl-2-(difluoromethyl)quinoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 7-Amino-2-(difluoromethyl)quinoline |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂N⁻) | 7-Substituted-2-(difluoromethyl)quinoline |

Applications in Advanced Organic Synthesis and Chemical Transformation

Building Blocks for Complex Heterocyclic Scaffolds

The strategic placement of a bromine atom on the quinoline (B57606) core of 7-Bromo-2-(difluoromethyl)quinoline makes it an ideal substrate for cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds. This reactivity is instrumental in the elaboration of the quinoline framework into more complex, fused heterocyclic systems.

While direct examples of this compound in the synthesis of complex heterocyclic scaffolds are not extensively documented in publicly available research, the reactivity of similar bromo-substituted quinolines provides a strong indication of its potential. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to couple aryl or heteroaryl boronic acids with bromoarenes. This methodology allows for the introduction of various cyclic and heterocyclic moieties at the C7-position, leading to the formation of extended, multi-ring systems. The resulting complex scaffolds are of significant interest in medicinal chemistry and materials science due to their often-unique biological activities and photophysical properties.

The general synthetic utility of bromoquinolines as precursors to complex heterocycles is well-established. For example, the synthesis of quinoline-based heterocycles often involves the initial construction of a substituted quinoline ring followed by further annulation or derivatization reactions. In this context, the bromine atom of this compound serves as a convenient handle for such transformations, enabling the regioselective construction of intricate molecular frameworks.

Precursors for Diverse Functionalized Quinoline Derivatives

The true synthetic power of this compound lies in its capacity to serve as a precursor to a vast and diverse library of functionalized quinoline derivatives. The C-Br bond at the 7-position is particularly amenable to a variety of chemical modifications, allowing for the introduction of a wide range of functional groups.

Cross-Coupling Reactions: As previously mentioned, palladium-catalyzed cross-coupling reactions are a primary method for the functionalization of this compound. The Suzuki-Miyaura coupling, for example, enables the introduction of aryl, heteroaryl, and vinyl groups. Similarly, Sonogashira coupling can be employed to install alkyne moieties, while Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing various amine functionalities. These reactions are highly versatile and tolerate a broad range of functional groups, making it possible to synthesize a wide array of 7-substituted-2-(difluoromethyl)quinolines.

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | 7-Aryl/Heteroaryl-2-(difluoromethyl)quinoline |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | 7-Alkynyl-2-(difluoromethyl)quinoline |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | 7-Amino-2-(difluoromethyl)quinoline |

| Stille Coupling | Organostannane, Pd Catalyst | 7-Alkyl/Aryl-2-(difluoromethyl)quinoline |

Nucleophilic Aromatic Substitution: While less common for aryl bromides compared to activated aryl chlorides or fluorides, under specific conditions, the bromine atom can be displaced by strong nucleophiles. This provides an alternative route to introduce functionalities like alkoxy or cyano groups.

The difluoromethyl group at the 2-position also influences the reactivity of the quinoline ring. Its strong electron-withdrawing nature can affect the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) portion of the quinoline, although the directing effects of the bromine and the ring nitrogen are generally more dominant.

Synthetic Strategies Towards Polyfunctionalized Molecules

The ability to selectively functionalize the C7-position of this compound is a key element in synthetic strategies aimed at creating polyfunctionalized molecules. By employing a sequence of reactions, chemists can introduce multiple, distinct functional groups onto the quinoline scaffold in a controlled manner.

A common strategy involves an initial cross-coupling reaction at the C7-position, followed by further modification of the newly introduced substituent or other positions on the quinoline ring. For example, a Suzuki coupling could introduce an ester-containing aryl group. The ester could then be hydrolyzed to a carboxylic acid, which in turn could be converted to an amide, leading to a polyfunctionalized molecule with diverse chemical properties.

Furthermore, the difluoromethyl group itself can be a site for further transformation, although it is generally more stable than a trifluoromethyl group. The presence of both the bromine atom and the difluoromethyl group allows for orthogonal chemical strategies, where one group can be reacted selectively in the presence of the other. This differential reactivity is highly valuable in the synthesis of complex molecules where precise control over the introduction of functional groups is paramount.

The strategic functionalization of the quinoline core is crucial for the development of new therapeutic agents and advanced materials. The ability to fine-tune the electronic and steric properties of the molecule by introducing various substituents allows for the optimization of its biological activity or material properties. This compound, with its dual handles for chemical modification, is thus a powerful tool in the arsenal (B13267) of the modern synthetic chemist.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-Bromo-2-(difluoromethyl)quinoline, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring atoms. The aromatic region would display a set of signals corresponding to the protons on the quinoline (B57606) ring system. The chemical shifts and coupling patterns would be influenced by the positions of the bromo and difluoromethyl substituents. The proton of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.

Expected ¹H NMR Data: A detailed table of expected chemical shifts (δ) and coupling constants (J) would be presented here based on experimental data.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The number of signals would correspond to the number of unique carbon environments. The carbon attached to the bromine atom would be identifiable, as would the carbons of the quinoline ring. The difluoromethyl carbon would exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond coupling with the fluorine atoms.

Expected ¹³C NMR Data: A detailed table of expected chemical shifts (δ) would be presented here based on experimental data.

¹⁹F NMR spectroscopy is essential for characterizing the difluoromethyl group. A single signal would be expected for the two equivalent fluorine atoms. This signal would be split into a doublet by the adjacent proton. The chemical shift of this signal would be indicative of the electronic environment of the difluoromethyl group.

Expected ¹⁹F NMR Data: A detailed table of the expected chemical shift (δ) and coupling constant (J) would be presented here based on experimental data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) would be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Expected Mass Spectrometry Data: A table summarizing the expected m/z values for the molecular ion and key fragments would be presented here based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring, C=N and C=C stretching vibrations of the quinoline system, and C-F stretching vibrations of the difluoromethyl group. The C-Br stretching vibration would appear in the fingerprint region.

Expected IR Absorption Bands: A table of expected vibrational frequencies (ν) and their corresponding functional groups would be presented here based on experimental data.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are crucial for the purification of this compound and for assessing its purity. Column chromatography using silica (B1680970) gel would likely be a primary method for purification after its synthesis. The purity of the final compound would be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods would provide information on the presence of any impurities and allow for their quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for monitoring the progress of chemical reactions and assessing the purity of compounds. In the context of quinoline derivatives, TLC is routinely employed to check the purity of synthesized compounds. For instance, in the synthesis of various quinoline derivatives, TLC on silica gel G plates is used, with visualization of the separated spots achieved under UV light or in an iodine chamber. ijpsr.comnih.gov This method allows for a rapid qualitative assessment of the number of components in a mixture and helps in the development of more complex chromatographic methods.

While specific TLC parameters for this compound are not extensively detailed in the available literature, the general procedures for related quinoline compounds provide a solid framework. For example, a common mobile phase for the TLC of quinoline derivatives is a mixture of ethyl acetate (B1210297) and hexane (B92381). nih.gov The ratio of these solvents is adjusted to achieve optimal separation of the desired compound from impurities. The progress of a reaction can be monitored by taking small aliquots from the reaction mixture and running a TLC plate to observe the consumption of starting materials and the formation of the product. nih.gov

Column Chromatography

Column chromatography is an indispensable method for the purification of quinoline derivatives on a larger scale than TLC. This technique utilizes a stationary phase, typically silica gel, packed into a column, and a mobile phase that elutes the components of a mixture at different rates based on their polarity and affinity for the stationary phase.

In the synthesis of various quinoline-appended acridines, column chromatography with silica gel (60–100 mesh) and an eluent system of increasing percentages of ethyl acetate in hexane was used for purification. nih.gov Similarly, the purification of other substituted quinolines has been successfully achieved using column chromatography with a 40% ethyl acetate-hexane mixture as the eluent. nih.gov For highly brominated quinolines, column chromatography is also the purification method of choice. nih.gov The selection of the eluent system is crucial and is often guided by preliminary TLC analysis to ensure effective separation.

The following table summarizes typical conditions used for the column chromatography of quinoline derivatives, which can be adapted for this compound.

| Stationary Phase | Eluent System | Application |

| Silica Gel (60-100 mesh) | Increasing percentages of ethyl acetate in hexane | Purification of quinoline-appended acridines nih.gov |

| Silica Gel | 40% Ethyl acetate-hexane | Purification of substituted quinolines nih.gov |

| Silica Gel | Not specified | Purification of highly brominated quinolines nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 7-Bromo-2-(difluoromethyl)quinoline, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding the molecule's stability and reactivity.

A hypothetical DFT analysis of this compound would likely reveal a lowering of both the HOMO and LUMO energy levels compared to unsubstituted quinoline (B57606). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -X eV | Relates to the ability to donate electrons. |

| LUMO Energy | -Y eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (X-Y) eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | Z Debye | Influences solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational experiments.

Mechanistic Studies of Reaction Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies could map out the potential energy surface of the reaction, identifying transition states and intermediates. This would provide a detailed, step-by-step understanding of how the reaction proceeds, including the bond-breaking and bond-forming events.

For example, in the context of C-H fluoroalkylation of quinolines, computational studies have been used to understand the origins of regioselectivity. chemrxiv.org Such studies often involve a distortion-interaction analysis to evaluate the energies of different transition states. chemrxiv.org This type of analysis could be applied to understand why the difluoromethyl group is introduced at the 2-position and how the bromine at the 7-position might influence the reaction's feasibility and outcome.

Mechanistic investigations into the synthesis of related difluoromethylated heterocycles have highlighted the role of radical intermediates. rsc.org Computational modeling can help determine the most likely radical pathway by comparing the activation energies of different potential routes. chemrxiv.orgrsc.org

Conformational Analysis and Electronic Structure Studies

The three-dimensional shape (conformation) of a molecule is intimately linked to its biological activity. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms in space. The difluoromethyl group, in particular, can rotate, and understanding its preferred orientation relative to the quinoline ring is important.

Computer-aided drug design (CADD) and torsional energy analysis have been employed to study the conformational preferences of quinoline derivatives in the context of drug discovery. nih.gov These studies help in designing molecules that are pre-organized in their bioactive conformation, potentially leading to improved potency. nih.gov For this compound, such an analysis would reveal the energy barriers to rotation around the C-C bond connecting the difluoromethyl group to the quinoline ring.

The electronic structure, as determined by quantum chemical calculations, dictates the distribution of charge within the molecule and identifies regions that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with biological targets, such as enzymes or receptors. The ability of the difluoromethyl group to act as a bioisostere for other functional groups like hydroxyl or thiol is partly due to its electronic properties and its capacity to form hydrogen bonds. rsc.org

Prediction of Reactivity and Selectivity Profiles

Theoretical calculations can predict the most likely sites for chemical reactions on the this compound molecule. Reactivity indices, such as Fukui functions derived from DFT, can identify the atoms most susceptible to nucleophilic or electrophilic attack. This is crucial for predicting potential metabolic pathways or for designing subsequent chemical modifications.

In the case of quinolines, the C4 position is often the most electrophilic site. acs.org However, the presence of the difluoromethyl group at C2 and the bromine at C7 would modulate this reactivity. Computational models can provide a quantitative prediction of the reactivity at each position of the quinoline ring.

Furthermore, computational studies can rationalize observed selectivity in reactions. For instance, in light-driven C-H fluoroalkylation of quinolines, computational analysis has explained the observed C4 selectivity by examining the stability of the different possible transition states. chemrxiv.org A similar approach for this compound could predict the outcomes of various functionalization reactions, guiding synthetic chemists in their efforts to create new derivatives with desired properties.

Future Prospects and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies for Halogenated and Fluorinated Quinolines

The future of synthesizing complex molecules like 7-Bromo-2-(difluoromethyl)quinoline is intrinsically linked to the principles of green chemistry. Researchers are actively pursuing methods that are more atom-economical, utilize environmentally benign solvents and reagents, and reduce reaction times and energy consumption. nih.govrsc.org

One promising area is the use of water as a solvent for fluorination reactions, a concept once considered counterintuitive but now a burgeoning field of green chemistry. rsc.org The development of water-tolerant catalytic systems could revolutionize the synthesis of fluorinated quinolines. rsc.org Additionally, methods employing reusable catalysts, such as transition metal oxides combined with Bi(III), are being developed for the solvent-free, additive-free synthesis of quinolines, showcasing a highly sustainable and robust approach. rsc.org The use of trihaloisocyanuric acids as halogenating agents is another green strategy, as they are atom-economical and the byproduct, cyanuric acid, can be recycled. rsc.org Furthermore, ultrasound-assisted multicomponent reactions in water have demonstrated higher yields and shorter reaction times compared to conventional heating methods for generating quinoline (B57606) derivatives. nih.gov

Exploration of Novel Catalytic Systems for Regioselective Functionalization

Achieving precise control over the position of functional groups (regioselectivity) on the quinoline core is a major goal in synthetic chemistry. The development of novel catalytic systems is paramount to accessing specific isomers that might otherwise be difficult to synthesize. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of quinolines, offering an atom- and step-economical alternative to traditional methods. nih.govmdpi.comnih.gov

Catalytic systems based on palladium, rhodium, and copper are at the forefront of this research. nih.govmdpi.commdpi.com For instance, palladium-catalyzed C-H activation has been used for the C2-arylation of quinoline N-oxides. mdpi.com Rhodium catalysts have also been employed for C2-arylation and, in combination with an N-oxide directing group, can achieve functionalization at various positions. mdpi.commdpi.com Copper-catalyzed systems have shown utility in processes like the C2 carbamoylation of quinoline N-oxides. mdpi.com A significant challenge and area of active research is the functionalization of distal positions (those far from the nitrogen atom), with strategies like electrophilic C-H metallation showing promise. youtube.com The combination of different metal-catalyzed reactions, such as Br/Mg exchanges and direct magnesiations, allows for sequential and highly regioselective functionalization at multiple sites on the quinoline ring. acs.org

Expansion of Reaction Scope and Substrate Diversity

Future research will focus on expanding the variety of chemical bonds and functional groups that can be introduced onto the quinoline scaffold, including the specific this compound framework. This involves developing reactions that tolerate a wider range of functional groups on the starting materials, allowing for the synthesis of more complex and diverse molecular libraries. nih.govrsc.org

Recent advances include rhodium(III)-catalyzed cascade reactions that utilize CF3-ynones to build complex quinoline derivatives, demonstrating how a single reagent can play multiple roles in a reaction sequence. rsc.org Palladium-catalyzed oxidative C-H activation/annulation of N-alkylanilines with bromoalkynes provides a direct route to functionalized 3-bromoindoles, showcasing high atom economy and excellent regioselectivity. nih.gov Furthermore, methods for the direct C-H alkenylation of quinoline N-oxides are being explored, primarily using palladium-based catalysis. mdpi.com The ability to introduce a wide array of substituents, from simple alkyl and aryl groups to more complex moieties, is crucial for tuning the properties of the final compounds for various applications. nih.gov

Advanced Applications in Fundamental Organic Chemistry Research

Beyond their potential practical uses, compounds like this compound serve as valuable tools in fundamental organic chemistry research. The distinct electronic properties conferred by the bromine and difluoromethyl groups make them excellent substrates for studying reaction mechanisms and developing new synthetic transformations. mdpi.comyoutube.com

For example, these functionalized quinolines can be used to probe the intricacies of transition metal-catalyzed cross-coupling and C-H functionalization reactions. youtube.comrsc.org The mechanisms of these reactions, which can involve processes like oxidative addition, concerted metalation-deprotonation (CMD), or single-electron transfer (SET), can be elucidated by studying how substituents influence reaction rates and outcomes. mdpi.comacs.org Halogenated quinolines are also used to explore new types of reactivity; for instance, a novel method for nucleophilic C-H fluorination of quinolines proceeds through an asynchronous concerted F-/e-/H+ transfer, avoiding the typical high-energy intermediates. acs.org The synthesis of diverse quinoline libraries is essential for exploring structure-activity relationships, which is fundamental to rational drug design and catalyst development. nih.govnih.gov

Q & A

Q. What are the primary synthetic routes for 7-Bromo-2-(difluoromethyl)quinoline, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including halogenation and functional group introduction. For example:

- Halogenation of quinoline cores : Bromination at the 7-position can be achieved using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–50°C).

- Difluoromethylation : The 2-position difluoromethyl group is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts or nucleophilic substitution with difluoromethylating agents like ClCF₂H.

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., Bi(OTf)₃-catalyzed condensation under microwave irradiation achieved 81% yield in a related quinoline derivative) .

Q. Critical Factors :

- Catalyst choice (e.g., Pd(PPh₃)₄ vs. NiCl₂) affects regioselectivity.

- Temperature control minimizes side reactions (e.g., dehalogenation).

- Purification via flash chromatography or recrystallization ensures >95% purity.

Table 1 : Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Halogenation + Coupling | 65–75 | 90–95 | |

| Microwave-Assisted | 80–85 | 98 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent positions. For example, the difluoromethyl group (-CF₂H) shows a triplet near δ 5.5–6.0 ppm in ¹H NMR due to coupling with fluorine .

- ¹⁹F NMR : Confirms the presence of -CF₂H (δ -80 to -90 ppm) and distinguishes it from -CF₃ groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₆BrF₂N; expected [M+H]⁺: 282.9682).

- X-ray Crystallography : Resolves stereoelectronic effects of bromine and fluorine substituents on the quinoline ring .

Data Interpretation Tip : Compare spectral data with structurally similar compounds (e.g., 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline ) to resolve overlapping signals.

Q. How does the difluoromethyl group influence the compound’s physicochemical properties and reactivity?

Methodological Answer:

- Electronic Effects : The -CF₂H group is electron-withdrawing, reducing electron density at the 2-position and directing electrophilic attacks to the 7-bromo site .

- Lipophilicity : Fluorination increases logP by ~0.5 units, enhancing membrane permeability compared to non-fluorinated analogs .

- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in biological assays .

Q. Comparative Data :

| Property | 7-Bromo-2-(CF₂H)-quinoline | 7-Bromo-2-CH₃-quinoline |

|---|---|---|

| logP | 2.8 | 2.3 |

| Metabolic Half-life (h) | 6.2 | 3.5 |

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound to minimize dehalogenation?

Methodological Answer: Dehalogenation is a common side reaction due to the lability of the C-Br bond under basic or high-temperature conditions. Strategies include:

- Catalyst Screening : Use Pd₂(dba)₃/XPhos instead of Pd(PPh₃)₄ to suppress β-hydride elimination.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to stabilize intermediates.

- Additives : Add silver salts (Ag₂CO₃) to scavenge bromide ions and shift equilibrium toward coupling .

Case Study : A Suzuki reaction with 4-bromophenylboronic acid achieved 78% yield using Pd(OAc)₂/PCy₃ in toluene at 80°C .

Q. How to address contradictory biological activity data in enzyme inhibition assays?

Methodological Answer: Discrepancies often arise from assay conditions or substituent effects:

- Assay pH : The -CF₂H group’s pKa (~7.4) may protonate under physiological conditions, altering binding affinity .

- Enzyme Isoforms : Test against multiple isoforms (e.g., CYP3A4 vs. CYP2D6) to identify selectivity.

- Stereoelectronic Analysis : Use DFT calculations to model interactions between the difluoromethyl group and active-site residues .

Example : In kinase inhibition assays, 7-Bromo-2-(CF₂H)-quinoline showed IC₅₀ = 120 nM for EGFR vs. >1 µM for HER2, attributed to steric clashes in HER2’s hydrophobic pocket .

Q. What strategies improve low yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., 20% yield increase in a related quinoline derivative) .

- Protecting Groups : Temporarily protect the -CF₂H group with TMSCl during bromination to prevent decomposition.

- Crystallization-Driven Purification : Use solvent mixtures (pentane/EtOAc) to isolate high-purity crystals .

Table 2 : Scale-Up Optimization

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield (%) | 65 | 58 |

| Purity (%) | 95 | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.